molecular formula C18H13NO3 B12638058 2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 922190-44-1

2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12638058
CAS No.: 922190-44-1
M. Wt: 291.3 g/mol
InChI Key: WAFGOMFNOBRGIV-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and results in the formation of the desired isoindole derivative. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like acetonitrile or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with viral proteins can result in antiviral activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

CAS No.

922190-44-1

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)prop-2-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C18H13NO3/c1-22-16-11-5-2-7-13(16)8-6-12-19-17(20)14-9-3-4-10-15(14)18(19)21/h2-5,7,9-11H,12H2,1H3

InChI Key

WAFGOMFNOBRGIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C#CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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